molecular formula C9H10F2N2O B12985213 3-Amino-1-(3,3-difluorocyclobutyl)pyridin-2(1H)-one

3-Amino-1-(3,3-difluorocyclobutyl)pyridin-2(1H)-one

Cat. No.: B12985213
M. Wt: 200.19 g/mol
InChI Key: ZPXZCPAGMXXPKL-UHFFFAOYSA-N
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Description

3-Amino-1-(3,3-difluorocyclobutyl)pyridin-2(1H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,3-difluorocyclobutyl)pyridin-2(1H)-one typically involves multi-step organic reactions One common approach starts with the preparation of the difluorocyclobutyl intermediate, which is then coupled with a pyridinone derivative The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,3-difluorocyclobutyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyridinone ring can be reduced to form dihydropyridinone derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyridinone derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,3-difluorocyclobutyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl moiety can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(3,3-difluorocyclobutyl)pyridin-2(1H)-one can be compared with other pyridinone derivatives, such as:
    • 3-Amino-1-(3,3-difluorocyclopropyl)pyridin-2(1H)-one
    • 3-Amino-1-(3,3-difluorocyclopentyl)pyridin-2(1H)-one

Uniqueness

The unique combination of the difluorocyclobutyl moiety and the pyridinone core in this compound provides distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H10F2N2O

Molecular Weight

200.19 g/mol

IUPAC Name

3-amino-1-(3,3-difluorocyclobutyl)pyridin-2-one

InChI

InChI=1S/C9H10F2N2O/c10-9(11)4-6(5-9)13-3-1-2-7(12)8(13)14/h1-3,6H,4-5,12H2

InChI Key

ZPXZCPAGMXXPKL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)N2C=CC=C(C2=O)N

Origin of Product

United States

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